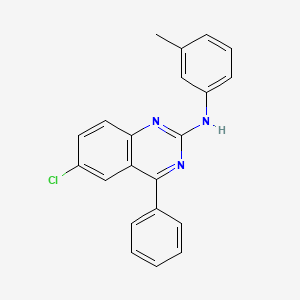
(6-Chloro-4-phenyl-quinazolin-2-yl)-m-tolyl-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-クロロ-4-フェニル-キナゾリン-2-イル)-m-トリルアミンはキナゾリン誘導体であり、多様な生物活性を示すことが知られている化合物のクラスです。 キナゾリン誘導体は、抗癌剤、抗菌剤、抗炎症剤などの潜在的な治療用途について広く研究されています .
準備方法
合成経路と反応条件
(6-クロロ-4-フェニル-キナゾリン-2-イル)-m-トリルアミンの合成は、一般的に次の手順を伴います。
キナゾリンコアの形成: キナゾリンコアは、Aza反応、マイクロ波支援反応、金属媒介反応、超音波促進反応、相間移動触媒など、さまざまな方法で合成することができます.
置換基の導入: クロロ基とフェニル基は、それぞれ6位と4位に、求電子置換反応によって導入されます。
アミノ化: m-トリルアミン基は、通常、塩基性条件下でm-トリルアミンなどの試薬を使用して、求核置換反応によって導入されます.
工業生産方法
キナゾリン誘導体、(6-クロロ-4-フェニル-キナゾリン-2-イル)-m-トリルアミンを含む、工業生産は、その効率性と高い収率のために、マイクロ波支援合成や金属媒介反応などのスケーラブルな方法を用いることがよくあります .
化学反応の分析
反応の種類
酸化: キナゾリン誘導体は、過酸化水素や過マンガン酸カリウムなどの試薬を使用して、酸化反応を受ける可能性があります。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して実行できます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換: m-トリルアミン、さまざまなハロゲン化剤.
主な生成物
これらの反応から形成される主な生成物は、導入された特定の置換基と使用される反応条件によって異なります。 たとえば、酸化によってキナゾリンN-オキシドが生成される場合がありますが、置換反応によってキナゾリン環のさまざまな位置にさまざまな官能基を導入できます .
科学的研究の応用
化学
(6-クロロ-4-フェニル-キナゾリン-2-イル)-m-トリルアミンは、潜在的な治療用途を持つより複雑なキナゾリン誘導体の合成におけるビルディングブロックとして使用されます .
生物学
生物学的研究では、この化合物は、その潜在的な抗癌特性について研究されています。 キナゾリン誘導体は、さまざまな癌細胞株の増殖を阻害する可能性を示しています .
医学
この化合物は、新しい抗癌剤の開発における潜在的な用途について調査されています。 エルロチニブやゲフィチニブなどのキナゾリン系薬剤は、すでに癌治療に使用されています .
産業
製薬業界では、(6-クロロ-4-フェニル-キナゾリン-2-イル)-m-トリルアミンは、創薬および開発プロセスで使用されています .
作用機序
(6-クロロ-4-フェニル-キナゾリン-2-イル)-m-トリルアミンの作用機序は、細胞増殖と生存経路に関与する酵素や受容体などの特定の分子標的との相互作用を伴います。 キナゾリン誘導体は、細胞の成長と分裂を調節するシグナル伝達経路で重要な役割を果たすチロシンキナーゼを阻害することが知られています .
類似化合物との比較
類似化合物
エルロチニブ: 抗癌剤として使用されるキナゾリン誘導体。
ゲフィチニブ: キナゾリン系抗癌剤。
アファチニブ: 癌治療に使用されるキナゾリン誘導体.
独自性
(6-クロロ-4-フェニル-キナゾリン-2-イル)-m-トリルアミンは、その特定の置換パターンによってユニークであり、他のキナゾリン誘導体と比較して異なる生物活性を付与する可能性があります。 そのユニークな構造により、分子標的との特定の相互作用が可能になり、潜在的に新しい治療用途につながります .
生物活性
The compound (6-Chloro-4-phenyl-quinazolin-2-yl)-m-tolyl-amine is part of a broader class of quinazoline derivatives known for their diverse biological activities, particularly in cancer treatment. This article delves into the biological properties, mechanisms of action, and relevant research findings concerning this compound.
Overview of Quinazoline Derivatives
Quinazoline derivatives, including this compound, have been extensively studied for their pharmacological potential. These compounds exhibit various biological activities such as:
- Anticancer : Inhibition of tumor growth and induction of apoptosis in cancer cells.
- Antimicrobial : Activity against bacterial and fungal strains.
- Anti-inflammatory : Reduction of inflammation in various models.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
Cytotoxicity and Apoptosis Induction
Research has demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, a study reported the following IC50 values for related quinazoline derivatives:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6n | A549 (Lung) | 5.9 ± 1.7 |
| 6n | SW-480 (Colon) | 2.3 ± 0.91 |
| 6n | MCF-7 (Breast) | 5.65 ± 2.33 |
These values indicate that this compound has a potent antiproliferative effect, particularly against lung cancer cells (A549) .
The compound's mechanism involves inducing apoptosis through the activation of specific pathways:
- Cell Cycle Arrest : Treatment with this compound leads to an accumulation of cells in the S-phase, indicating a disruption in cell cycle progression.
- Apoptotic Pathways : Flow cytometry analysis revealed that this compound can induce early and late apoptosis in treated cancer cells, with significant percentages observed at higher concentrations .
Antimicrobial Activity
In addition to its anticancer properties, quinazoline derivatives have shown promising antimicrobial activity. A study evaluated various synthesized alkaloids for their antibacterial effects against different strains:
| Bacterial Strain | MIC (µM) Range |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Candida albicans | 16.69 - 78.23 |
These results suggest that compounds similar to this compound could also serve as effective antimicrobial agents .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of quinazoline derivatives, providing insights into their biological activities:
- Study on Apoptosis Induction : A study indicated that specific quinazoline derivatives could induce apoptosis in human cancer cell lines, with notable ratios observed after treatment with compounds structurally related to (6-Chloro-4-phenyquinazolin) .
- Mechanistic Investigations : Research involving molecular docking studies has elucidated how these compounds interact with key proteins involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor), which plays a critical role in tumorigenesis .
- Structure–Activity Relationship (SAR) : Investigations into the SAR of quinazoline derivatives have revealed that modifications can significantly enhance their biological activity, suggesting pathways for developing more potent therapeutic agents .
特性
分子式 |
C21H16ClN3 |
|---|---|
分子量 |
345.8 g/mol |
IUPAC名 |
6-chloro-N-(3-methylphenyl)-4-phenylquinazolin-2-amine |
InChI |
InChI=1S/C21H16ClN3/c1-14-6-5-9-17(12-14)23-21-24-19-11-10-16(22)13-18(19)20(25-21)15-7-3-2-4-8-15/h2-13H,1H3,(H,23,24,25) |
InChIキー |
NWLQXBIVVHQPLT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















